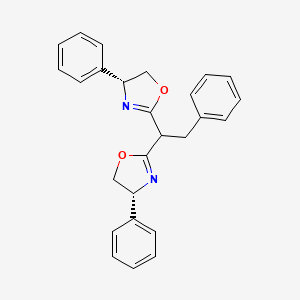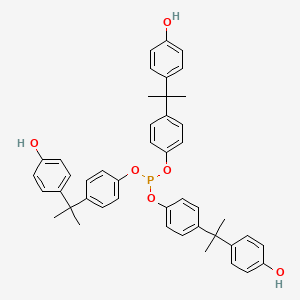![molecular formula C14H14O5 B12873939 5,8-Dimethoxy-3a,4-dihydronaphtho[2,3-c]furan-1,9(3H,9aH)-dione](/img/structure/B12873939.png)
5,8-Dimethoxy-3a,4-dihydronaphtho[2,3-c]furan-1,9(3H,9aH)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,8-Dimethoxy-3a,4-dihydronaphtho[2,3-c]furan-1,9(3H,9aH)-dione is a compound belonging to the class of dihydronaphthofurans. These compounds are characterized by their arene ring-fused furan structure, which is found in many natural and synthetic products. Dihydronaphthofurans are known for their biological and pharmacological activities, as well as their photochromic properties when exposed to UV or sunlight .
Vorbereitungsmethoden
The synthesis of 5,8-Dimethoxy-3a,4-dihydronaphtho[2,3-c]furan-1,9(3H,9aH)-dione can be achieved through various synthetic routes. Common methods include:
Annulation of naphthols with various reagents: This involves the formation of the furan ring by reacting naphthols with suitable reagents under specific conditions.
Cycloaddition reactions: These include [3 + 2], [4 + 1], and Diels–Alder reactions, which are used to form the fused ring structure.
Intramolecular transannulation: This method involves the rearrangement of molecular structures to form the desired compound.
Friedel Crafts reactions: These are used to introduce substituents into the aromatic ring.
Wittig and Claisen rearrangements: These reactions are employed to form the furan ring and introduce functional groups.
Analyse Chemischer Reaktionen
5,8-Dimethoxy-3a,4-dihydronaphtho[2,3-c]furan-1,9(3H,9aH)-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Cycloaddition: This reaction forms new ring structures by adding multiple reactants together.
Wissenschaftliche Forschungsanwendungen
5,8-Dimethoxy-3a,4-dihydronaphtho[2,3-c]furan-1,9(3H,9aH)-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It exhibits biological activities, making it useful in studying biological processes and developing pharmaceuticals.
Medicine: Its pharmacological properties are explored for potential therapeutic applications.
Industry: It is used in the production of materials with specific properties, such as photochromic materials.
Wirkmechanismus
The mechanism of action of 5,8-Dimethoxy-3a,4-dihydronaphtho[2,3-c]furan-1,9(3H,9aH)-dione involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to interact with specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
5,8-Dimethoxy-3a,4-dihydronaphtho[2,3-c]furan-1,9(3H,9aH)-dione can be compared with other similar compounds, such as:
4-(3,4-Dihydroxyphenyl)-6,7-dimethoxy-3a,4-dihydronaphtho[2,3-c]furan-1(3H)-one: This compound has similar structural features but different functional groups.
Loliolide and isololiolide: These compounds share the dihydronaphthofuran core but have different substituents and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and its resulting properties, which make it valuable for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C14H14O5 |
|---|---|
Molekulargewicht |
262.26 g/mol |
IUPAC-Name |
5,8-dimethoxy-1,3a,9,9a-tetrahydrobenzo[f][2]benzofuran-3,4-dione |
InChI |
InChI=1S/C14H14O5/c1-17-9-3-4-10(18-2)12-8(9)5-7-6-19-14(16)11(7)13(12)15/h3-4,7,11H,5-6H2,1-2H3 |
InChI-Schlüssel |
JCFZSENYLMJMQT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2CC3COC(=O)C3C(=O)C2=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


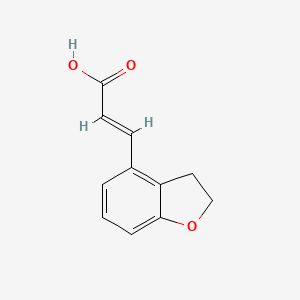
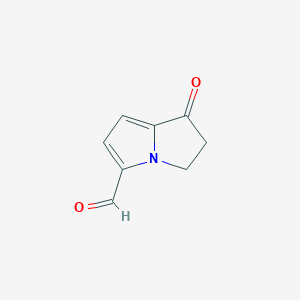
![1-(2'-(Dimethylamino)-[1,1'-biphenyl]-2-yl)-2,2,6,6-tetramethylphosphinan-4-one](/img/structure/B12873873.png)
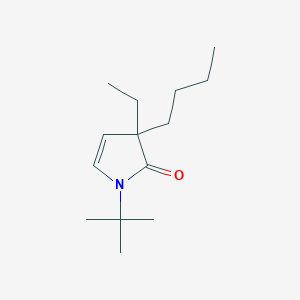
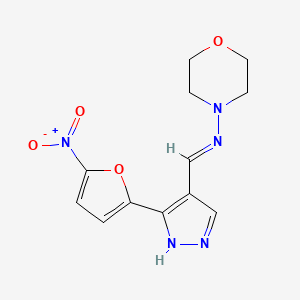
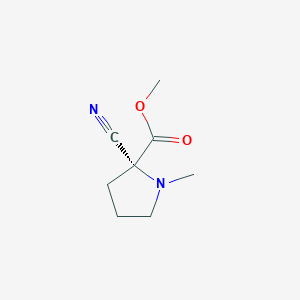


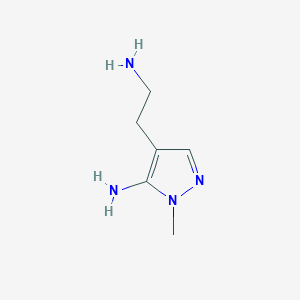
![2-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine](/img/structure/B12873909.png)

